1H-Indole-1-propanoic acid, 7-amino-, methyl ester

Description

Chemical Identity and Structural Overview

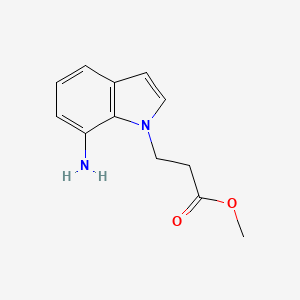

1H-Indole-1-propanoic acid, 7-amino-, methyl ester (CAS 1239711-15-9) is a synthetic indole derivative with the molecular formula $$ \text{C}{12}\text{H}{14}\text{N}{2}\text{O}{2} $$ and a molecular weight of 218.25 g/mol. Its IUPAC name, methyl 3-(7-aminoindol-1-yl)propanoate , reflects its structural features:

- A bicyclic indole core substituted with an amino group (-NH$$_2$$) at position 7.

- A propanoic acid methyl ester (-OCOCH$$2$$CH$$2$$COOCH$$_3$$) at position 1.

The compound’s planar indole ring system facilitates π-π stacking interactions, while the ester and amino groups enhance solubility in polar solvents and reactivity in synthetic applications.

Table 1: Key Structural and Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{12}\text{H}{14}\text{N}{2}\text{O}{2} $$ |

| IUPAC Name | Methyl 3-(7-aminoindol-1-yl)propanoate |

| SMILES | COC(=O)CCC1=CNC2=C1C=CC(=C2)N |

| Hydrogen Bond Donors | 2 (NH$$_2$$ and indolic NH) |

| Hydrogen Bond Acceptors | 3 (ester carbonyl and two N) |

Historical Context in Indole Chemistry

Indole chemistry originated in the 19th century with the isolation of indigo dyes, culminating in Emil Fischer’s 1883 development of the Fischer indole synthesis. This method enabled systematic access to indole derivatives, including substituted aminoindoles. The synthesis of 7-aminoindoles, such as this compound, emerged from advances in regioselective functionalization techniques in the late 20th century. Modern routes often employ palladium-catalyzed cross-coupling or Hoeben–Hoesch cyclization to install the amino and ester groups.

Significance in Chemical Research

This compound serves as a versatile intermediate in medicinal and materials chemistry:

- Pharmaceuticals : The 7-amino group enables derivatization into kinase inhibitors or serotonin receptor modulators.

- Agrochemicals : Its indole core mimics natural auxins, making it a candidate for plant growth regulators.

- Materials Science : The conjugated π-system supports applications in organic semiconductors.

Table 2: Comparative Reactivity of Functional Groups

| Functional Group | Reactivity Profile | Applications |

|---|---|---|

| 7-Amino (-NH$$_2$$) | Electrophilic substitution, acylation | Drug candidate synthesis |

| Methyl Ester | Hydrolysis, transesterification | Prodrug design |

Classification and Relation to Other Indole Derivatives

This compound belongs to the 1-substituted indole family, distinguishing it from:

- 2-Substituted analogs : e.g., methyl 7-amino-1H-indole-2-carboxylate (CID 18550972), which exhibit different electronic profiles due to ester positioning.

- 3-Substituted analogs : e.g., methyl 3-(1H-indol-3-yl)propanoate (CID 21711), where substituents alter π-orbital overlap.

The propanoic acid chain at position 1 enhances conformational flexibility compared to shorter-chain derivatives like 7-(aminomethyl)-1-methyl-1H-indole (CID 24229742).

Properties

IUPAC Name |

methyl 3-(7-aminoindol-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-16-11(15)6-8-14-7-5-9-3-2-4-10(13)12(9)14/h2-5,7H,6,8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSGLXPTNSLYNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1C=CC2=C1C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

- Base: Cs2CO3 (optimal at 50 mol%)

- Solvent: Mixed DMF and acetonitrile (1:3 ratio) for improved solubility and yield

- Temperature: Ambient conditions

- Reaction scale: Scalable without yield loss

Under these conditions, amidation yields reach up to 87%, with the reaction proceeding cleanly without chromatography purification.

| Entry | Ester Type | Solvent | Base (mol %) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 10 | Methyl | DMF:MeCN (1:3) | Cs2CO3 (50) | 87 | Optimal yield, pure product |

| 8 | Methyl | DMF | Cs2CO3 (50) | 78 | Good yield |

| 11 | Methyl | DMF:MeCN (1:3) | Cs2CO3 (20) | 64 | Lower base loading, lower yield |

| 13 | Methyl | DMF:MeCN (1:3) | BuOK (50) | 5 | Poor yield with other bases |

Mechanistic Insight

The cesium ion is proposed to coordinate with the carbonyl oxygen of the methyl ester and the amino alcohol, facilitating nucleophilic attack and amidation. This oxophilic property of cesium salts enhances the reaction efficiency compared to other bases.

Summary of Preparation Steps

| Step No. | Transformation | Key Reagents/Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| 1 | Hydrogenation to methyl 7-indolecarboxylate | Pd/C, toluene, 60 psi H2 | High | Starting material preparation |

| 2 | Reduction to 7-indole methanol | LiAlH4, THF, reflux, quench with H2O/NaOH | 98 | High yield, careful quenching required |

| 3 | Oxidation to 1H-indole-7-carbaldehyde | MnO2, methylene chloride, 72 h, rt | 83 | Mild oxidation, long reaction time |

| 4 | N-Methylation | NaH, methyl iodide, DMF, 0–20°C | 55 | Introduction of N-methyl group |

| 5 | Direct amidation of methyl ester | Cs2CO3 (50 mol%), DMF:MeCN (1:3), rt | 87 | Introduction of 7-amino substituent via amidation |

Chemical Reactions Analysis

1H-Indole-1-propanoic acid, 7-amino-, methyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the compound into its reduced forms using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications.

Scientific Research Applications

Pharmacological Applications

Antiviral Properties

Indole derivatives, including 1H-Indole-1-propanoic acid, 7-amino-, methyl ester, have demonstrated significant antiviral activity. Research indicates that these compounds can inhibit viral replication in vitro. For instance, a related compound exhibited an IC50 of 7.53 μmol/L against influenza A virus and a selectivity index of 17.1 against CoxB3 virus, highlighting the potential of indole derivatives as antiviral agents.

Neuroprotective Effects

In neuroscience, indole derivatives are being investigated for their neuroprotective properties. Studies utilizing neuronal cell cultures or animal models have shown that treatment with these compounds can enhance neuronal survival and function. Behavioral assessments in animal models suggest that they may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mycology and Antimicrobial Research

Antifungal Activity

The search for new antifungal agents has led to the exploration of indole derivatives for their fungicidal or fungistatic properties. Research typically employs broth microdilution methods to determine the minimum inhibitory concentration (MIC) of these compounds against various fungal pathogens. Results often include quantitative data on the compound’s antifungal efficacy, such as MIC values and inhibition zones measured in disk diffusion assays.

Case Studies

Several case studies illustrate the applications of this compound:

- Antiviral Efficacy Study : A study conducted on a series of indole derivatives demonstrated their ability to inhibit a range of RNA and DNA viruses in cultured cells. The findings suggested that modifications to the indole structure could enhance antiviral potency.

- Neuroprotection Research : In experiments involving animal models of neurodegeneration, treatment with this compound resulted in improved cognitive function and reduced neuronal loss compared to control groups.

- Fungal Inhibition Trials : In vitro tests showed that this compound exhibited significant antifungal activity against common pathogens like Candida albicans, with MIC values indicating strong potential for therapeutic use.

Mechanism of Action

The mechanism of action of 1H-Indole-1-propanoic acid, 7-amino-, methyl ester involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Positional Isomers: 1H-Indole-4-Propanoic Acid Methyl Esters

The 4-position isomer (C₁₂H₁₃NO₂) shares the same molecular formula but differs in substituent placement. Key distinctions include:

- Electronic Effects : The 1-position ester in the target compound may exert stronger electron-withdrawing effects on the indole nitrogen, altering hydrogen-bonding capacity compared to the 4-position isomer.

- Synthetic Accessibility: Substitution patterns influence synthetic routes. For example, 5-methyl-1H-indole derivatives are synthesized via Diels–Alder cycloaddition and acid-catalyzed cyclization. The amino group at the 7-position in the target compound may necessitate protective strategies during synthesis.

Other Indole Derivatives

- 7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS: 16381-48-9): This compound features a chloro substituent and carboxylic acid group.

- 1-(5-Methyl-1H-indol-6-yl)ethan-1-one: A methylated indole with an acetyl group, this derivative forms hydrogen bonds via its secondary amine and carbonyl groups. The target compound’s amino and ester groups may enable similar intermolecular interactions, impacting crystallinity and stability.

Methyl Esters of Aliphatic and Aromatic Acids

- Aliphatic Methyl Esters (e.g., 2-oxobutyric acid methyl ester, 3-oxohexanoic acid methyl ester): These lack aromatic systems, resulting in lower molecular complexity and distinct applications (e.g., enzyme activity assays in CV_TA variants). The target compound’s indole core enables π-π stacking and aromatic interactions, relevant in drug design.

- Fatty Acid Methyl Esters (e.g., palmitic acid methyl ester, eicosenoic acid methyl ester): Used in GC-MS analysis, these esters prioritize volatility for analytical purposes.

Data Table: Comparative Analysis of Key Compounds

*Estimated based on structural analogy.

Research Findings and Implications

- Biological Activity: Amino-substituted heterocycles, such as 2-mercaptopyrimidine-5-carbonitriles, demonstrate herbicidal and antiparasitic activities. The target compound’s amino group may similarly enhance interactions with biological targets, though its ester group could improve bioavailability compared to carboxylic acids.

- Synthetic Challenges: The amino group at the 7-position may require protection during synthesis, as seen in Mannich reactions for gramine derivatives.

Biological Activity

1H-Indole-1-propanoic acid, 7-amino-, methyl ester (CAS Number: 1239711-15-9) is a compound belonging to the indole family, which is notable for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C12H14N2O2

- Molecular Weight : 218.25 g/mol

- Structure : The compound features a bicyclic structure comprising a benzene ring fused to a pyrrole ring, characteristic of indole derivatives.

Biological Activities

This compound exhibits several significant biological activities:

- Antiviral Properties : Research indicates that indole derivatives, including this compound, possess antiviral properties. They have shown potential in inhibiting viral replication and spread in vitro against various RNA and DNA viruses. For instance, related compounds have demonstrated inhibitory activity against influenza A virus with an IC50 value of 7.53 μmol/L.

- Neuroprotective Effects : Indole derivatives are being studied for their neuroprotective properties. They may influence neurotransmitter systems and exhibit potential in treating neurodegenerative diseases by modulating pathways related to oxidative stress and inflammation .

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Studies report significant inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effective antibacterial activity .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been identified:

- Inhibition of Viral Replication : Similar compounds have been shown to disrupt viral RNA metabolism, thereby inhibiting protein synthesis necessary for viral replication.

- Epigenetic Regulation : The compound may influence gene expression through mechanisms such as DNA methylation inhibition, which can alter cellular responses and contribute to its therapeutic effects.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Hydroxytryptophan | C11H12N2O3 | Precursor to serotonin; involved in mood regulation |

| Indole-3-acetic acid | C10H9NO2 | Plant hormone involved in growth and development |

| Tryptophan | C11H12N2O2 | Essential amino acid; precursor to serotonin |

| Serotonin | C10H12N2O | Neurotransmitter; regulates mood and behavior |

Case Studies and Research Findings

Several studies have highlighted the biological activity of indole derivatives:

- A study demonstrated that an indole derivative exhibited significant cytotoxic effects on cancer cell lines, leading to apoptosis at specific concentrations .

- Another research project focused on the neuroprotective effects of indole derivatives in animal models of Parkinson's disease, showing improved motor function and reduced neuronal loss .

- A recent review analyzed various indole-based compounds' effectiveness against neurodegenerative diseases, emphasizing their potential as therapeutic agents due to their ability to cross the blood-brain barrier (BBB) and modulate cholinergic activity .

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural features, such as the indole backbone and ester methyl group. Chemical shifts for similar indole esters include δ 3.6–3.8 ppm (ester -OCH₃) and δ 6.5–8.0 ppm (aromatic protons) .

- Gas Chromatography-Mass Spectrometry (GC/MS) : Polar capillary columns (e.g., SP™-2560) resolve esters, with electron ionization (EI) providing fragmentation patterns for identity confirmation .

- High-Performance Liquid Chromatography (HPLC) : C18 columns with UV detection (λ = 254 nm) assess purity for non-volatile derivatives .

How can researchers address discrepancies in spectral data (e.g., NMR, IR) when synthesizing novel indole derivatives like 7-amino-1H-indole-1-propanoic acid methyl ester?

Advanced Research Question

- Cross-Validation : Combine NMR, FTIR, and High-Resolution Mass Spectrometry (HRMS) to resolve ambiguities. For example, FTIR can confirm ester C=O stretches (~1740 cm⁻¹) and amino N-H stretches (~3400 cm⁻¹).

- Computational Modeling : Density Functional Theory (DFT) simulations predict NMR chemical shifts, aiding peak assignments .

- Reference Standards : Compare with certified impurities (e.g., EP-grade reference materials) to identify byproducts .

What are the best practices for ensuring the stability of 7-amino-substituted indole esters during long-term storage and experimental procedures?

Advanced Research Question

- Storage Conditions : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Use amber vials to block light-induced degradation .

- Stabilization : Add antioxidants (e.g., BHT) at 0.01–0.1% w/w for labile compounds .

- Purity Monitoring : Regular GC/MS or HPLC checks detect degradation products (e.g., free acids from ester hydrolysis) .

In chromatographic analysis of methyl esters, how do column selection and temperature programming impact the resolution of structurally similar indole derivatives?

Advanced Research Question

- Column Chemistry : Polar stationary phases (e.g., SP™-2560 cyanosilicone) enhance separation of esters with subtle structural differences, such as cis/trans isomers .

- Temperature Gradients : Optimal programs start at 50°C (hold 2 min), ramp at 3°C/min to 240°C (hold 10 min), balancing resolution and runtime .

- Carrier Gas Flow Rates : Helium at 1.0 mL/min improves peak symmetry for high-boiling-point esters .

How can researchers optimize reaction conditions to minimize byproducts during the esterification of 7-amino-1H-indole-1-propanoic acid?

Advanced Research Question

- Solvent Selection : Anhydrous methanol reduces water-mediated side reactions (e.g., hydrolysis) .

- Catalyst Screening : Boron trifluoride (BF₃) or sulfuric acid (H₂SO₄) at 1–5% v/v accelerates esterification while suppressing dimerization .

- Reaction Monitoring : Thin-Layer Chromatography (TLC) or in-situ IR tracks progress, allowing timely termination to limit byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.